8-{[benzyl(methyl)amino]methyl}-7-hydroxy-4-phenyl-2H-chromen-2-one
Overview
Description
The compound “8-{[benzyl(methyl)amino]methyl}-7-hydroxy-4-phenyl-2H-chromen-2-one” is a derivative of coumarin . Coumarins, also known as benzopyran-2-ones, are a group of naturally occurring lactones first derived from Tonka beans in 1820 . They are valuable kinds of oxygen-containing heterocycles widely found in nature and have been routinely employed as herbal medicines since early ages . More than 1300 coumarin derivatives have been identified, which are mainly obtained from the secondary metabolite in green plants, fungi, and bacteria .
Synthesis Analysis
The synthesis of coumarin derivatives has been a focus for many organic and pharmaceutical chemists due to their highly valuable biological and pharmaceutical properties . The synthesis methods of coumarin systems have been developed under both classical and non-classical conditions, particularly under green conditions such as using green solvent, catalyst, and other procedures .Molecular Structure Analysis
The core structure of coumarin is 1,2-benzopyranone . Many synthetic coumarins with a type of pharmacophoric groups at C-3, C-4, and C-7 positions have been intensively screened for different biological properties .Chemical Reactions Analysis
Coumarins have been tested for various biological properties including anti-HIV, anticancer, anti-microbial, anti-tumor, antioxidant, anti-Alzheimer, anti-tuberculosis, anti-platelet activity, COX inhibitors, anti-inflammatory, anti-asthmatic, anti-viral, and DNA gyrase inhibitors .Mechanism of Action
The mechanism of action of coumarin derivatives is diverse and depends on the specific derivative and its biological target. For example, some coumarin derivatives have been found to inhibit both acetylcholinesterase and acetylcholinesterase-induced beta-amyloid aggregation, making them potential leads for Alzheimer’s disease therapy .
Future Directions
The future directions in the research of coumarin derivatives like “8-{[benzyl(methyl)amino]methyl}-7-hydroxy-4-phenyl-2H-chromen-2-one” could involve further exploration of their synthesis methods, particularly under green conditions . Additionally, more research could be conducted into their biological properties and potential applications in medicine .
Properties
IUPAC Name |
8-[[benzyl(methyl)amino]methyl]-7-hydroxy-4-phenylchromen-2-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21NO3/c1-25(15-17-8-4-2-5-9-17)16-21-22(26)13-12-19-20(14-23(27)28-24(19)21)18-10-6-3-7-11-18/h2-14,26H,15-16H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJDDXBAHKLXHGZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1)CC2=C(C=CC3=C2OC(=O)C=C3C4=CC=CC=C4)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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